Fumaryl acetone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fumaryl acetone can be synthesized through various methods. One common method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of anhydrous zinc chloride. The reaction mixture is heated in an oil bath, and the product is distilled to obtain fumaryl chloride, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Fumaryl acetone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

Applications De Recherche Scientifique

Biochemical Research

Fumaryl Acetone as a Metabolic Inhibitor

This compound is primarily recognized for its role in inhibiting fumarylacetoacetate hydrolase (FAH), an enzyme critical in the catabolism of tyrosine. Inhibition of FAH is particularly relevant in the context of tyrosinemia type 1 (HT1), a genetic disorder characterized by the accumulation of toxic metabolites due to FAH deficiency. Recent studies have demonstrated that compounds structurally related to this compound can serve as effective slow-onset inhibitors of FAH, providing insights into potential therapeutic strategies for managing HT1 .

Case Study: Inhibition Mechanism

A study investigated the binding affinity of this compound analogs to FAH, revealing that these compounds mimic the tetrahedral intermediate formed during the enzymatic reaction. The crystal structure of the FAH complex with these inhibitors was resolved, showing high-resolution details that elucidate the mechanism of inhibition and provide a framework for designing more potent inhibitors .

Drug Development

Potential Therapeutic Applications

The inhibition of FAH by this compound derivatives has implications for drug development aimed at treating metabolic disorders. The ability to chemically phenocopy metabolic defects in model organisms allows researchers to study disease mechanisms and test potential therapies effectively. The development of novel inhibitors based on this compound could lead to new treatments for conditions associated with tyrosine metabolism .

Case Study: Pharmacological Utility

In vivo studies have shown that certain this compound analogs can increase serum levels of succinylacetone, a metabolite indicative of FAH activity. This suggests that these compounds not only inhibit FAH but also provide a means to monitor therapeutic efficacy in animal models .

Material Science

Biodegradable Polymers

This compound derivatives have been utilized in developing biodegradable polymers for biomedical applications. For instance, poly(caprolactone fumarate) (PCLF), a copolymer incorporating fumaryl chloride, has been synthesized for guided bone regeneration. This material exhibits self-crosslinking properties and biocompatibility, making it suitable for tissue engineering scaffolds .

Properties and Characterization

PCLF has been characterized using techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. The scaffolds created from PCLF demonstrated favorable mechanical properties and cytocompatibility, indicating their potential use in clinical applications such as bone repair and regeneration .

Summary Table of Applications

Mécanisme D'action

Fumaryl acetone exerts its effects through its involvement in the tyrosine catabolic pathway. It is a substrate for the enzyme fumarylacetoacetate hydrolase, which catalyzes the hydrolytic cleavage of fumarylacetoacetate to produce fumarate and acetoacetate. This reaction is crucial for the proper breakdown of tyrosine and the prevention of toxic metabolite accumulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fumaric Acid: Fumaric acid is a butenedioic acid with a similar structure to fumaryl acetone.

Succinylacetone: Succinylacetone is another metabolite in the tyrosine catabolic pathway.

Uniqueness

This compound is unique due to its specific role in the tyrosine catabolic pathway and its potential applications in scientific research. Its ability to undergo various chemical reactions and its involvement in metabolic processes make it a valuable compound for further study and application.

Activité Biologique

Fumaryl acetone, a derivative of fumaric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in various metabolic pathways, including its interactions with fumarylacetoacetate hydrolase (FAH), an enzyme crucial for tyrosine catabolism. Understanding the biological activity of this compound is essential for exploring its therapeutic applications, especially in conditions related to tyrosine metabolism disorders.

This compound functions primarily as an inhibitor of FAH. FAH catalyzes the hydrolytic cleavage of fumarylacetoacetate, yielding fumarate and acetoacetate, which are vital intermediates in the catabolism of tyrosine and phenylalanine. Inhibition of FAH can lead to the accumulation of toxic metabolites associated with hereditary tyrosinemia type I (HT1), a serious metabolic disorder characterized by liver dysfunction and neurological crises due to elevated levels of fumarylacetoacetate and succinylacetone .

Inhibition Studies

Recent studies have indicated that this compound exhibits slow-onset inhibition properties against FAH, with Ki values that suggest a strong binding affinity. For instance, compounds designed to mimic the tetrahedral intermediate in the FAH reaction demonstrated significant inhibitory effects, highlighting the potential of this compound as a therapeutic agent .

Biological Assays and Efficacy

This compound has been evaluated in various biological assays to determine its efficacy:

- Antioxidant Activity : this compound has shown promising results in scavenging free radicals, which is critical in preventing oxidative stress-related damage.

- Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating selective cytotoxic effects that suggest potential applications in cancer therapy.

Case Studies

- Hereditary Tyrosinemia Type I : A murine model of HT1 was used to assess the pharmacological effects of this compound. The study found that administration led to significant increases in serum succinylacetone levels, indicating effective inhibition of FAH and subsequent metabolic disruption .

- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve oxidative stress induction and mitochondrial dysfunction .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Ki Values for this compound Analogues

| Compound | Ki Value (nM) | Inhibition Type |

|---|---|---|

| This compound | 41 | Slow-onset tight-binding |

| CEHPOBA | 12 | Tight-binding |

| COPHPAA | 41 | Slow-onset |

Propriétés

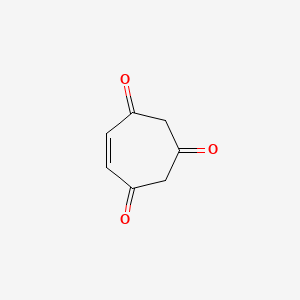

IUPAC Name |

cyclohept-6-ene-1,3,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-5-1-2-6(9)4-7(10)3-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBCDZWXQXOVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212166 | |

| Record name | Fumaryl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62966-21-6 | |

| Record name | Fumarylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062966216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaryl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.